[5-(3-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound is a complex tricyclic heterocyclic molecule featuring:
- Core structure: A 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene skeleton, combining fused oxygen (oxa) and nitrogen (triaza) atoms within a rigid bicyclic framework.
- Substituents: A 3-methoxyphenyl group at position 5, contributing electron-donating effects via the methoxy (-OCH₃) group. A [(2-methylphenyl)methyl]sulfanyl (thioether) moiety at position 7, introducing steric bulk and sulfur-based reactivity.
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-16-7-4-5-8-19(16)15-34-27-23-12-22-20(14-31)13-28-17(2)24(22)33-26(23)29-25(30-27)18-9-6-10-21(11-18)32-3/h4-11,13,31H,12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGYROOZLZUFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfanyl and Aromatic Groups
Analog 1 : [7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-...] ()
- Difference : The sulfanyl group is substituted with a 2,5-dimethylphenyl group instead of 2-methylphenyl.
- Impact: Increased steric hindrance from the additional methyl group may reduce reactivity in nucleophilic substitution or binding interactions.
Analog 2 : [2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-...]sulfanyl]-N-(2-methylphenyl)acetamide] ()
- Differences :
- Methoxy position : 4-methoxyphenyl (para) vs. 3-methoxyphenyl (meta) in the target compound.
- Sulfanyl group : Linked to an acetamide (-NHC(O)CH₂-) instead of a benzyl group.
- Impact :
Heterocyclic Core Modifications
Analog 3 : Fused Tetrazolopyrimidines ()
- Structure : Hexaazatricyclo systems with tetrazole and pyrimidine rings.
- Comparison :
Analog 4 : Tri-Heterocyclic Benzamides ()
- Structure : 1,3,4-oxadiazole-thiol derivatives.
- Thiol (-SH) groups in analogs offer distinct redox reactivity compared to thioethers (-S-alkyl) .
Key Research Findings
Substituent Position Matters : Meta-substituted methoxy groups (target compound) vs. para-substituted (Analog 2) significantly alter electronic distribution, affecting binding affinity in receptor-ligand interactions .
Thioether vs. Thiol : The target’s thioether group offers greater stability against oxidation compared to thiol-containing analogs, which may degrade under physiological conditions .
Heterocyclic Rigidity : The tricyclic core enhances conformational restraint, improving target selectivity compared to flexible oxadiazole derivatives .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
- Precursor Selection : Use high-purity precursors (e.g., 3-methoxyphenyl derivatives) to minimize side reactions. Ensure proper stoichiometry, particularly for sulfanyl and methoxy groups, to avoid incomplete substitution .
- Reaction Conditions : Optimize temperature (e.g., 60–80°C for thioether formation) and solvent polarity (e.g., DMF for solubility of aromatic intermediates) to enhance yield .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or size-exclusion chromatography to isolate the tricyclic core. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve methoxyphenyl (δ 3.7–3.9 ppm) and sulfanyl-methylbenzyl (δ 2.4–2.6 ppm) signals. 2D NMR (COSY, HSQC) clarifies connectivity in the tricyclic core .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹, S-C at ~650 cm⁻¹) .
Advanced: How can X-ray crystallography and computational modeling resolve conformational ambiguities?
Methodological Answer:
- Crystallography : Grow single crystals via slow evaporation in chloroform/methanol. Collect data (Cu-Kα radiation, 293 K) and refine using SHELX (R factor < 0.05). Analyze torsion angles (e.g., C8–C9–C10–O1 = −178.6°) to confirm tricyclic conformation .
- Computational Modeling : Perform DFT (B3LYP/6-311+G(d,p)) to compare energy-minimized conformers with experimental data. Use Hirshfeld surfaces to map intermolecular interactions (e.g., π-π stacking of methoxyphenyl groups) .
Advanced: What strategies analyze the compound’s reactivity under varying catalytic conditions?
Methodological Answer:
- Catalytic Screening : Test Pd/C, Ni, or enzymatic catalysts in hydrogenation/deoxygenation reactions. Monitor intermediates via LC-MS .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates. For example, measure sulfanyl group oxidation kinetics under aerobic vs. anaerobic conditions .
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., pH, temperature) for regioselective modifications .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs with substituent variations (e.g., 4-methoxyphenyl instead of 3-methoxyphenyl). Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Docking Simulations : Use AutoDock Vina to predict binding affinities. Compare docking scores (e.g., ΔG = −9.2 kcal/mol for the parent compound vs. −8.5 kcal/mol for analogs) .
- In Vivo Validation : Administer analogs in zebrafish models to assess bioavailability and toxicity .
Advanced: How to assess the compound’s stability in solvent systems during storage?
Methodological Answer:
- Accelerated Stability Testing : Store aliquots in DMSO, ethanol, and PBS at 4°C, 25°C, and 40°C. Analyze degradation via UPLC at 0, 1, 3, and 6 months .
- Hydrolytic Stability : Expose to buffered solutions (pH 1–10) and quantify intact compound via LC-MS. Note: Methanol groups may hydrolyze at pH > 9 .
Advanced: How can AI-driven simulations optimize the synthesis pathway?
Methodological Answer:
- Retrosynthetic Planning : Use IBM RXN for Chemistry or Chematica to propose routes prioritizing atom economy (e.g., 78% vs. 65% yield for AI-suggested vs. traditional pathways) .
- Reaction Prediction : Train neural networks on USPTO datasets to predict side products (e.g., over-oxidation of sulfanyl groups) .
- Process Optimization : Implement reinforcement learning (e.g., OpenAI Gym) to adjust parameters in real-time during continuous-flow synthesis .
Advanced: How to correlate in vitro data with in silico docking studies?
Methodological Answer:
- Data Integration : Use KNIME or Pipeline Pilot to align IC₅₀ values (e.g., 1.2 µM) with docking scores. Validate with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .
- Free Energy Calculations : Apply MM-PBSA to compute ΔG binding. Discrepancies >1.5 kcal/mol suggest unaccounted solvation/entropic effects .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and goggles. Work in a fume hood due to potential methanol release during degradation .
- Spill Management : Absorb with vermiculite; neutralize acidic byproducts with sodium bicarbonate .
- Waste Disposal : Incinerate in a certified facility (high-temperature, >1000°C) .
Advanced: How does the tricyclic core influence intermolecular interactions in solid-state studies?
Methodological Answer:
- Crystal Packing Analysis : Use Mercury Software to visualize H-bonding (e.g., O–H···N between methanol and triazatricyclic groups) and π-stacking (3.5 Å between methoxyphenyl rings) .
- Thermal Analysis : Perform DSC to identify phase transitions (e.g., melting point ~220°C with ΔH = 85 J/g) correlated with packing efficiency .
Tables for Key Data:
Table 1: Spectroscopic Signatures of Key Functional Groups
| Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Methoxyphenyl | 3.78 (s, OCH₃) | 1250 (C-O-C) |
| Sulfanyl | 2.52 (t, SCH₂) | 650 (C-S) |
| Tricyclic O-H | 4.21 (br, OH) | 3400 (O-H) |
Table 2: Stability in Common Solvents (25°C, 1 Month)
| Solvent | % Remaining (HPLC) | Major Degradation Product |
|---|---|---|
| DMSO | 98% | None |
| Ethanol | 95% | Oxidized sulfanyl derivative |
| PBS | 80% | Hydrolyzed methanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
